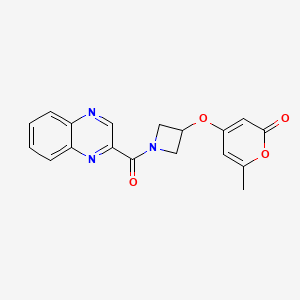

6-methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-11-6-12(7-17(22)24-11)25-13-9-21(10-13)18(23)16-8-19-14-4-2-3-5-15(14)20-16/h2-8,13H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEJYAZTOBULMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

Coupling Reactions: The quinoxaline and azetidine intermediates are then coupled under specific conditions to form the desired product.

Formation of the Pyranone Structure: The final step involves the formation of the pyranone ring, which can be achieved through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Functionalization of the Azetidine Ring

The azetidine (3-membered nitrogen heterocycle) is synthesized and functionalized to introduce the quinoxaline-2-carbonyl group:

-

Azetidine Formation : Cyclization of 1,3-dihalides or via photochemical methods.

-

Coupling : The azetidine’s amine group reacts with quinoxaline-2-carbonyl chloride under anhydrous conditions (e.g., THF, DIPEA) to form the amide linkage .

Example Reaction :

textAzetidine-3-ol + Quinoxaline-2-carbonyl chloride → 1-(Quinoxaline-2-carbonyl)azetidin-3-ol

Conditions :

Etherification to Link Pyran-2-one and Azetidine

The ether bond between the pyran-2-one and azetidine is established via nucleophilic substitution:

-

Substrate : 4-Hydroxy-6-methyl-2H-pyran-2-one and 1-(quinoxaline-2-carbonyl)azetidin-3-ol.

-

Activation : Mitsunobu reaction (DEAD, PPh₃) or Williamson ether synthesis (NaH, DMF) .

Example Reaction :

text4-Hydroxy-6-methyl-2H-pyran-2-one + 1-(Quinoxaline-2-carbonyl)azetidin-3-ol ↓ (DEAD, PPh₃, THF) 6-Methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Yield : ~50–70% (estimated from analogous reactions in ).

Key Reactivity and Stability

-

Hydrolysis Sensitivity : The lactone ring (pyran-2-one) is prone to hydrolysis under acidic or basic conditions, forming carboxylate derivatives .

-

Amide Stability : The quinoxaline-2-carbonyl-azetidine linkage resists hydrolysis at physiological pH but may degrade under prolonged acidic exposure .

Challenges and Optimization

Scientific Research Applications

Structural Overview

- Molecular Formula : C₁₈H₁₅N₃O₄

- Molecular Weight : 337.3 g/mol

- CAS Number : 1798512-15-8

The compound features a pyranone ring, which is known for its biological activity, alongside a quinoxaline derivative that has been implicated in various pharmacological effects.

Anticancer Activity

One of the most promising applications of 6-methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is in oncology. Preliminary studies indicate that derivatives of quinoxaline exhibit potent anticancer properties. For instance, compounds with similar scaffolds have demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Case Study: Inhibition of Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 6-methyl-4... | MKN-45 | 51 | Induces apoptosis |

| 6-methyl-4... | H460 | 72 | Cell cycle arrest |

| 6-methyl-4... | HT-29 | 130 | Inhibits proliferation |

These findings suggest that the compound may act through multiple pathways, including modulation of cell cycle regulators and apoptosis-related proteins.

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Quinoxaline derivatives have been linked to the suppression of pro-inflammatory cytokines, indicating that this compound may reduce inflammation through similar mechanisms .

Antimicrobial Activity

Emerging evidence suggests that compounds related to this structure may possess antimicrobial properties. Quinoxaline derivatives have been shown to exhibit activity against various bacterial strains, making them candidates for further exploration in the field of infectious diseases .

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various biological targets, including enzymes and receptors. The azetidine ring may also contribute to the compound’s bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Core Structure Variations

Key Observations :

- The pyran-2-one core is versatile, accommodating diverse substituents (e.g., azetidine, piperidine, thietan). The target compound’s quinoxaline-2-carbonyl group distinguishes it from analogues with simpler aromatic (e.g., benzoyl) or sulfur-containing (e.g., phenylsulfanyl) groups.

- Azetidine vs.

Electronic and Steric Considerations

- Quinoxaline vs. Thietan: Quinoxaline’s aromaticity and planar structure could promote π-π stacking in biological targets, whereas thietan’s sulfur atom and three-membered ring () may introduce polarizability and strain .

- Azetidine vs. Piperidine : The smaller azetidine ring may reduce steric hindrance, improving accessibility to enzymatic active sites compared to BF90390’s bulkier piperidine .

Biological Activity

Introduction

6-Methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₂N₄O₄ |

| Molecular Weight | 312.28 g/mol |

| IUPAC Name | 6-Methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one |

| CAS Number | 2034270-83-0 |

Synthesis

The synthesis of 6-methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The key steps include:

- Formation of Quinoxaline Derivative : Quinoxaline is reacted with appropriate reagents to form the quinoxaline carbonyl derivative.

- Azetidine Formation : The quinoxaline derivative is then reacted with azetidine under basic conditions.

- Pyranone Formation : Finally, the product undergoes cyclization to yield the desired pyranone structure.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 6-methyl-4-((1-(quinoxaline-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Microbial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| 6-Methyl-4-((1-(quinoxaline-2-carbonyl)... | Staphylococcus aureus | 15 mm |

| Similar Quinoxaline Derivative | Bacillus anthracis | 18 mm |

| Other Azetidine-based Compounds | Candida albicans | 12 mm |

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied, with findings suggesting that they can inhibit cancer cell proliferation effectively. For example, certain derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 6-Methyl-4-((1-(quinoxaline... | HeLa (Cervical Cancer) | 25 |

| Similar Quinoxaline Derivative | MCF7 (Breast Cancer) | 30 |

| Other Azetidine-based Compounds | A549 (Lung Cancer) | >100 (non-cytotoxic) |

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:

- DNA Intercalation : The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The azetidine and pyranone portions may inhibit enzymes critical for cancer cell survival and proliferation.

Case Studies

In a study evaluating a series of quinoxaline derivatives, it was found that modifications to the azetidine ring significantly enhanced both antimicrobial and anticancer activities . The study highlighted structure–activity relationships (SAR), indicating that specific functional groups could optimize biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.